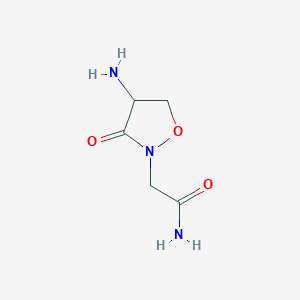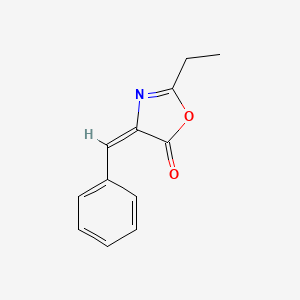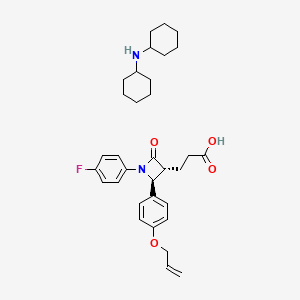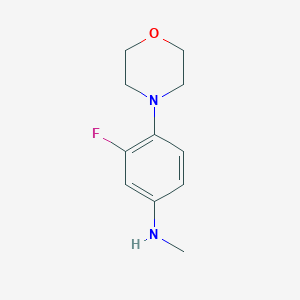
(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a phenyl group attached to a methylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with morpholine, followed by reduction and subsequent amination . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The fluorine atom and morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Fluoro-4-morpholin-4-yl-phenyl)-methanol: Similar structure but with a hydroxyl group instead of a methylamine moiety.
(3-Fluoro-4-morpholin-4-yl-phenyl)-acetic acid: Contains an acetic acid group instead of a methylamine moiety.
Uniqueness
(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
1187929-61-8 |
|---|---|
Formule moléculaire |
C11H15FN2O |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
3-fluoro-N-methyl-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C11H15FN2O/c1-13-9-2-3-11(10(12)8-9)14-4-6-15-7-5-14/h2-3,8,13H,4-7H2,1H3 |
Clé InChI |
GANOIVNLPVHGHP-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)N2CCOCC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


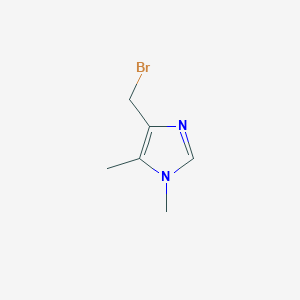
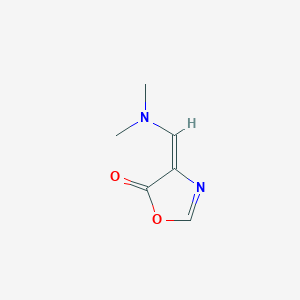
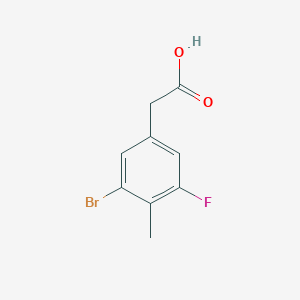

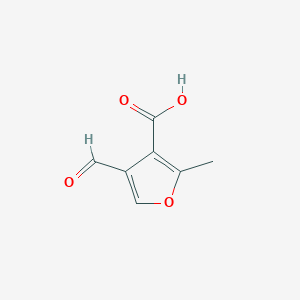
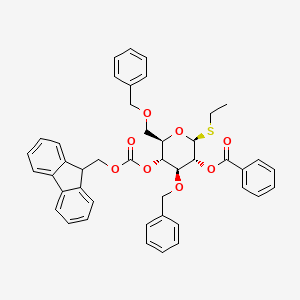

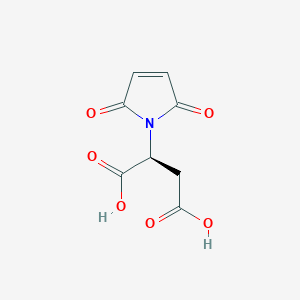
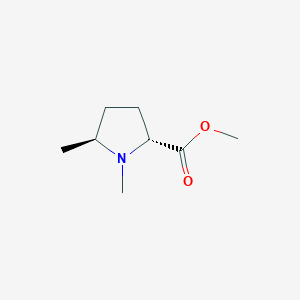
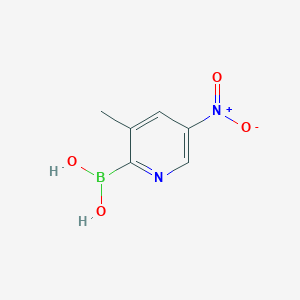
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
